molecular formula C10H12N2O5S B1664702 7-Aminocephalosporanic acid CAS No. 957-68-6

7-Aminocephalosporanic acid

Cat. No. B1664702
CAS RN: 957-68-6
M. Wt: 272.28 g/mol
InChI Key: HSHGZXNAXBPPDL-HZGVNTEJSA-N
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Description

7-ACA is the core chemical structure for the synthesis of cephalosporin antibiotics and intermediates . It is a white or off-white crystalline powder . By chemically modifying the 7-ACA nucleus, many cephalosporin antibiotics can be synthesized .


Synthesis Analysis

7-ACA can be obtained from cephalosporin C (CPC) through chemoenzymatic hydrolysis . A recent approach involves using a transgenic in vivo method to express bacterial genes for cephalosporin C acylase (CCA) in the CPC producer Acremonium chrysogenum .


Molecular Structure Analysis

The molecular formula of 7-ACA is C10H12N2O5S . The molecular weight is approximately 272.28 g/mol .


Chemical Reactions Analysis

The pharmaceutical industry has developed various highly effective semi-synthetic cephalosporins by modifying the side chains of the core molecule 7-ACA . The 7-ACA nucleus is obtained in vitro from CPC by chemical or enzymatic processes .


Physical And Chemical Properties Analysis

7-ACA is a solid at room temperature . Its melting point is approximately 300°C .

Safety And Hazards

When handling 7-ACA, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The latest innovation in 7-ACA production is a one-step bioconversion using a single enzyme, namely cephalosporin C acylase (CCA). This approach can support future pharmaceutical manufacturing processes with reduced production costs .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045342
Record name 7-Aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminocephalosporanic acid

CAS RN

957-68-6
Record name 7-Aminocephalosporanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-68-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminocephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259
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Record name 7-AMINOCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,010
Citations
B Loder, GGF Newton, EP Abraham - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… (7aminocephalosporanic acid).This compound is formed by the hydrolytic removal of the D-(8aminoadipoyl) side chain of cephalosporin C. 7-Aminocephalosporanic acid showed no …
Number of citations: 156 www.ncbi.nlm.nih.gov
A Parmar, H Kumar, SS Marwaha… - Critical reviews in …, 1998 - Taylor & Francis
… This article describes the important recent developments for the biosynthesis of 7-Aminocephalosporanic acid (7-ACA) from cephalosporin C using the enzymatic route. Details of …
Number of citations: 63 www.tandfonline.com
S Basoglu, A Demirbas, S Ulker… - European Journal of …, 2013 - Elsevier
The treatment of 7-ACA with 4-substituted benzensulfonyl chlorides afforded the compounds containing 4-nitro/aminophenyl sulfonylamino moiety in the cephalosporanic acid skeleton (…
Number of citations: 29 www.sciencedirect.com
Q Tan, J Qiu, X Luo, Y Zhang, Y Liu… - Current …, 2018 - ingentaconnect.com
… The key intermediate for fabricating about twothirds of cephalosporins in clinical use is 7-aminocephalosporanic acid (7-ACA), which is derived from chemical or enzymatic deacylation …
Number of citations: 20 www.ingentaconnect.com
K Fritz‐Wolf, KP Koller, G Lange, A Liesum… - Protein …, 2002 - Wiley Online Library
… 7-aminocephalosporanic acid, a starting compound in the synthesis of cephalosporin antibiotics. 7-aminocephalosporanic acid … for the production of 7-aminocephalosporanic acid from …
Number of citations: 51 onlinelibrary.wiley.com
F Volontè, F Marinelli, L Gastaldo, S Sacchi… - Protein expression and …, 2008 - Elsevier
… chemical modification of 7-aminocephalosporanic acid (7-… of CephC into glutaryl-7-aminocephalosporanic acid (Gl-7-… -ACA by a glutaryl-7-aminocephalosporanic acid acylase (GLA, EC …
Number of citations: 85 www.sciencedirect.com
T Bayer - Asymmetric catalysis on industrial scale: challenges …, 2004 - books.google.com
7-Aminocephalosporanic acid (7-ACA) is a key intermediate for the synthesis of semisynthetic cephalosporin antibiotics. It is produced from the fermentation product cephalosporin C. …
Number of citations: 13 books.google.com
F Lopez‐Gallego, L Batencor, A Hidalgo… - Advanced Synthesis …, 2005 - Wiley Online Library
… Abstract: The main drawback in the production of 7aminocephalosporanic acid (7-ACA) at the industrial level is the inactivation of the enzymes implicated in the process due to the …
Number of citations: 62 onlinelibrary.wiley.com
W Tischer, U Giesecke, G Lang… - Annals of the New …, 1992 - Wiley Online Library
… 7-Aminocephalosporanic acid (7-ACA) is an important intermediate for the production of semisynthetic cephalosporins. Usually it is prepared from cephalosporin C by chemical …
Number of citations: 37 nyaspubs.onlinelibrary.wiley.com
HD Conlon, J Baqai, K Baker, YQ Shen… - Biotechnology and …, 1995 - Wiley Online Library
… In the first reactor, CPC is converted to keto-adipyl-7aminocephalosporanic acid (keto-7ACA… The keto-7ACA is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (…
Number of citations: 108 onlinelibrary.wiley.com

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